![molecular formula C8H9F3N2O B13926145 1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B13926145.png)
1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group at position 5 and the ethanone group at position 4 makes this compound particularly interesting for various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with an appropriate reagent to introduce the ethanone group . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone can be compared with other similar compounds, such as:
1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of an ethanone group, leading to different reactivity and applications.
Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate:
Propiedades
Fórmula molecular |
C8H9F3N2O |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
1-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C8H9F3N2O/c1-3-13-7(8(9,10)11)6(4-12-13)5(2)14/h4H,3H2,1-2H3 |
Clave InChI |
PXKRVVMYBPXOMO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)C(=O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


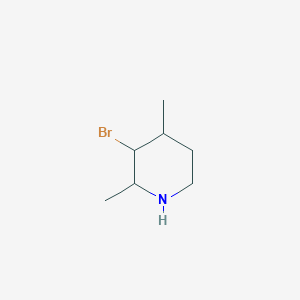

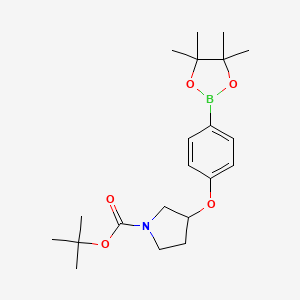
![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)

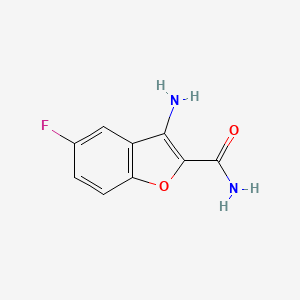
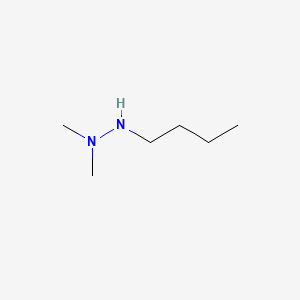
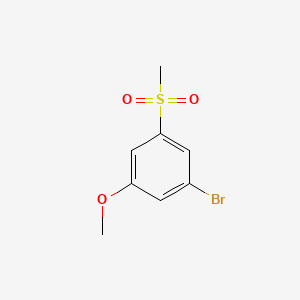
![n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13926099.png)

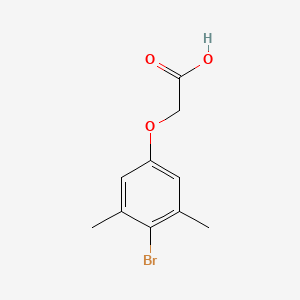
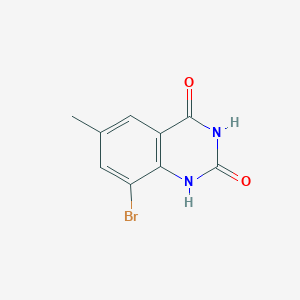
![5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13926126.png)
